molecular formula C14H19NO3 B12941418 Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate

Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate

Cat. No.: B12941418
M. Wt: 249.30 g/mol
InChI Key: DVHVCTMMNDTTMV-AAEUAGOBSA-N
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Description

Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is known for its unique structural features, which include a benzyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the morpholine nitrogen attacks the benzyl halide, leading to the formation of the benzylated morpholine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group plays a crucial role in binding to the active site of the target, while the morpholine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylate
  • Methyl (2S,6S)-4-phenyl-6-methylmorpholine-2-carboxylate
  • Methyl (2S,6S)-4-benzyl-6-ethylmorpholine-2-carboxylate

Uniqueness

Methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m0/s1

InChI Key

DVHVCTMMNDTTMV-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H](O1)C(=O)OC)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

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